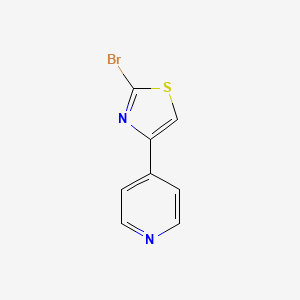

2-Bromo-4-(pyridin-4-YL)thiazole

Descripción general

Descripción

2-Bromo-4-(pyridin-4-yl)thiazole is a heterocyclic compound that contains both a thiazole and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(pyridin-4-yl)thiazole typically involves the bromination of 4-(pyridin-4-yl)thiazole. One common method includes the reaction of 4-(pyridin-4-yl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-(pyridin-4-yl)thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products Formed

Substitution Reactions: Products include 4-(pyridin-4-yl)thiazole derivatives with various substituents replacing the bromine atom.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include piperidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-pyridine hybrids. For instance, compounds derived from 2-bromo-4-(pyridin-4-yl)thiazole exhibited significant anti-breast cancer efficacy, with an IC50 value of 5.71 μM, outperforming the standard drug 5-fluorouracil (IC50 6.14 μM) . The structural features that enhance this activity include electron-withdrawing groups on the pyridine ring.

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has also been documented. For example, a series of thiazole-integrated compounds demonstrated effective seizure protection in animal models, with some derivatives showing median effective doses lower than established medications like ethosuximide . The structure-activity relationship (SAR) studies indicate that para-substituted phenyl groups on thiazole enhance anticonvulsant efficacy.

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties against various pathogens. In one study, new thiazole derivatives were synthesized and tested against Staphylococcus epidermidis, with some compounds exhibiting superior activity compared to standard antibiotics . This suggests potential applications in treating bacterial infections.

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives have been explored for their anti-inflammatory and analgesic properties. The incorporation of different substituents into the thiazole ring can modulate these activities, leading to the development of new therapeutic agents .

Synthesis of Derivatives

The synthesis of this compound derivatives involves various chemical reactions, including halogenation, nucleophilic substitutions, and cyclization processes. These methods allow for the introduction of diverse functional groups that can enhance biological activity.

Example Synthesis Pathway

- Starting Material : 2-Amino-thiazole

- Bromination : React with bromine to obtain 2-bromo-thiazole.

- Pyridine Coupling : Treat with pyridine derivatives under appropriate conditions (e.g., heating in a solvent) to form the final product.

This synthetic approach enables the exploration of a wide range of derivatives for biological testing.

Case Studies

- Anticancer Study : A recent investigation into thiazole-pyridine hybrids revealed that specific substitutions on the pyridine ring significantly enhanced anticancer activity against breast cancer cell lines .

- Anticonvulsant Testing : In animal models, certain thiazole derivatives demonstrated effective seizure control at lower doses compared to traditional anticonvulsants, highlighting their potential as new therapeutic options .

- Antimicrobial Efficacy : A series of newly synthesized thiazoles showed varying degrees of effectiveness against bacterial strains, indicating their potential use in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-(pyridin-4-yl)thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The thiazole ring’s aromaticity and the presence of the bromine atom contribute to its ability to interact with biological macromolecules.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-(pyridin-2-yl)thiazole

- 4-(pyridin-4-yl)thiazole

- 2-(pyridin-4-yl)thiazole

Uniqueness

2-Bromo-4-(pyridin-4-yl)thiazole is unique due to the presence of both a bromine atom and a pyridine ring, which confer distinct reactivity and biological activity. Compared to other thiazole derivatives, this compound exhibits enhanced potential for substitution reactions and greater efficacy in biological applications.

Actividad Biológica

2-Bromo-4-(pyridin-4-YL)thiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

This compound has the chemical formula CHBrNS and features a thiazole ring substituted with a bromine atom and a pyridine moiety. The presence of these functional groups enhances the compound's reactivity and biological activity, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various thiazole compounds demonstrated that those with similar structures showed effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antimicrobial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 10 |

| This compound | S. aureus | 15 |

Anticancer Activity

The compound has also been studied for its anticancer potential. Thiazole derivatives have shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer progression. For instance, modifications at the C-4 position of the thiazole ring have been linked to enhanced activity against various cancer cell lines . Notably, compounds similar to this compound demonstrated cytotoxic effects against breast cancer cells with IC values lower than standard chemotherapeutics .

Anticonvulsant Activity

In addition to antimicrobial and anticancer activities, thiazole derivatives have been evaluated for anticonvulsant properties. Compounds structurally related to this compound exhibited significant protection in seizure models, suggesting potential utility in treating epilepsy .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features. The bromine substituent at the C-2 position and the pyridine ring at C-4 are crucial for enhancing its binding affinity to biological targets. Studies indicate that modifications to these positions can significantly influence the compound's activity profile .

Case Studies

- Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of various thiazole derivatives against clinical isolates. The results highlighted that this compound exhibited superior activity compared to other tested compounds, making it a candidate for further development as an antibiotic agent .

- Anticancer Potential : In vitro tests on breast cancer cell lines revealed that this compound had an IC value significantly lower than that of conventional chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer drug .

- Anticonvulsant Studies : In animal models, derivatives of thiazoles were tested for their anticonvulsant effects using the maximal electroshock (MES) test. The results indicated that compounds with a pyridine moiety showed enhanced protective effects against seizures .

Propiedades

IUPAC Name |

2-bromo-4-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUKQIKBQAHEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.